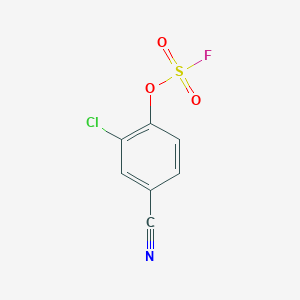

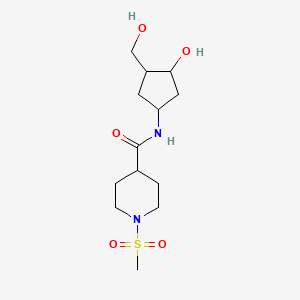

![molecular formula C14H19N B2356044 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 42899-94-5](/img/structure/B2356044.png)

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spiroheterocycle, which are widely represented not only among natural products, but also as medicinal compounds .

Synthesis Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . This product had a reactive carbonyl group at the β-position relative to the nitrogen atom, which was involved in cyclocondensation reactions .Chemical Reactions Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key reaction in the synthesis of this compound . The presence of a free secondary amino group in 6-R1-4-R2-4-dimethyl-3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkanes] allowed them to be used in a similar reaction .Scientific Research Applications

Chemistry and Transformation of Spirodihydroquinolines N-functionalized spirodihydroquinolines, specifically 1-(3-cyanopropyl)-3,4-dihydrospiro[quinoline-2,1′-cyclohexanes], have been studied for their transformation properties in strong acid media. It was found that these compounds, when subjected to hydrolysis in the presence of concentrated sulfuric acid, afford γ-aminoacids. The spirodihydroquinoline ring also undergoes rearrangement to produce 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes] in significant yields, showcasing a potential pathway for creating structurally unique compounds (Kouznetsov et al., 2003).

Spirocyclic 1H‐Chinolin‐Derivatives Synthesis Spirocyclic 1H‐Chinolin‐Derivatives, including 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline], have been synthesized through the reaction of anilines with specific catalysts, resulting in diastereoisomeric mixtures. The process involves several 6π-electrocyclic rearrangements and H-shifts, indicating a complex reaction mechanism that is essential for the formation of these compounds (Walter, Sauter, & Winkler, 1992).

Mechanism of Action

Future Directions

The increased interest towards tetrahydroquinoline derivatives, which include “3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]”, is motivated first and foremost by their biological activity . Future research may focus on further exploring the medicinal properties of these compounds and developing new synthetic methodologies.

properties

IUPAC Name |

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQRVJSXXFLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)